molecular formula C30H48O4 B1647498 Retigeric acid A CAS No. 35591-41-4

Retigeric acid A

Cat. No. B1647498
CAS RN: 35591-41-4
M. Wt: 472.7 g/mol
InChI Key: CDJHWSUBFSVZDX-ORFZOPCBSA-N
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Description

Retigeric acid A is a pentacyclic triterpenic acid . It is a uniquely structured sesterterpene bearing eight stereogenic centers . It is derived from the lichen species Lobaria .


Synthesis Analysis

The synthesis of Retigeric acid A involves a concise route to its core structure . The stereochemistry of its six chiral centers and three quaternary carbon centers is well-controlled. This route features two intramolecular Pauson–Khand reactions (IMPKRs): the first forges the D and E rings to deliver the triquinane subunit, and the second constructs the A and B rings and diastereoselectively installs the quaternary C6a center .


Chemical Reactions Analysis

While specific chemical reactions involving Retigeric acid A are not explicitly mentioned in the searched resources, it’s worth noting that chemical reactions in biological systems often involve acid-base reactions .

Scientific Research Applications

Structural Characterization

Retigeric acids A and B were isolated from lichens of the Lobaria retigera group. The structures of these triterpenes were established, contributing significantly to the chemotaxonomic understanding of the Lobaria species (Takahashi et al., 1972).

Anticancer Properties

Retigeric Acid B (RB), a pentacyclic triterpenic acid, displayed significant anti-cancer properties, particularly in inhibiting prostate cancer cell proliferation and inducing apoptosis. The compound caused S phase arrest and activated pathways leading to apoptosis in human prostate cancer cells (Liu et al., 2010). Further studies revealed that RB inhibited DNA synthesis and activated caspase-3, contributing to the death of cancer cells (Liu et al., 2013). Additionally, RB suppressed Nuclear Factor-κB signaling in prostate cancer cells, both in vitro and in vivo, highlighting its potential as an antitumor agent (Liu et al., 2012).

Antifungal Effects

Retigeric Acid B demonstrated significant antifungal activity, particularly against Candida albicans. It worked synergistically with azole antifungal agents, increasing the susceptibility of azole-resistant C. albicans strains (Sun et al., 2009). Further research indicated that RAB inhibited the growth of C. albicans by stimulating ROS production and reducing intracellular cAMP, showcasing a novel mechanism for combating fungal infections (Chang et al., 2011).

Enhancement of Chemotherapy

Retigeric Acid B enhanced the cytotoxicity of cisplatin, a chemotherapeutic drug, in prostate cancer cells. It blocked DNA repair pathways and activated the death receptor DR5, suggesting a synergistic role when combined with conventional chemotherapy (Liu et al., 2017).

Future Directions

Future research on Retigeric acid A could focus on its potential anti-tumor effects . Investigating the mechanism of the synergy between Retigeric acid A and other compounds against various types of cancers will help uncover the roles of this lichen-derived triterpene acid and find its possible clinical applications in overcoming cancer resistance .

properties

IUPAC Name

(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHWSUBFSVZDX-ORFZOPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retigeric acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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